![molecular formula C25H18ClN3O2 B2545855 3-(4-chlorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923201-63-2](/img/no-structure.png)

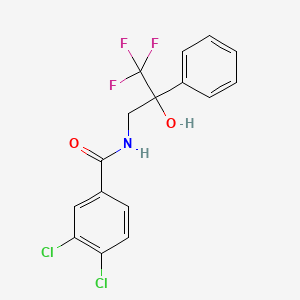

3-(4-chlorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

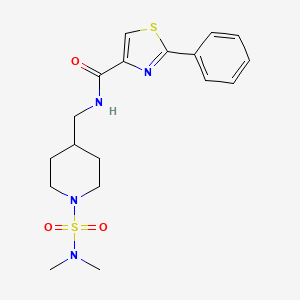

The compound 3-(4-chlorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a chemical entity that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related pyrido[3,2-d]pyrimidine derivatives and their synthesis, molecular structure, and potential as bioactive agents.

Synthesis Analysis

The synthesis of related compounds involves the conversion of starting materials through various reactions to yield pyrido[3,2-d]pyrimidine derivatives. For instance, paper describes the synthesis of antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones from an enamine precursor. The process includes thermal fusion with ureas and subsequent reactions such as hydrogenolysis and alkylation to obtain the final products. Although the exact synthesis route for the compound is not provided, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using spectroscopic methods and computational analyses. Paper provides an example of such an analysis for a chloro-isopropylpyrimidine dione, where vibrational spectroscopy and density functional theory (DFT) calculations were used to determine the structure. The geometrical parameters were confirmed to be in agreement with X-ray diffraction (XRD) results. These techniques could be used to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be complex, involving various sites for electrophilic attack as identified through molecular electrostatic potential (MEP) surface plots and Fukui function calculations, as discussed in paper . These studies help in understanding the sites prone to reactions and the types of interactions that can occur with other molecules, which is crucial for the development of bioactive agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as their vibrational spectra, NBO analysis, and hyperpolarizability, are important for predicting their behavior in biological systems. Paper investigates these properties for a chloro-isopropylpyrimidine dione, which could provide insights into the properties of the compound . Additionally, the degradation properties, including autoxidation and hydrolysis, are studied through bond dissociation energies and radial distribution functions, which are essential for understanding the stability and shelf-life of the compound.

科学的研究の応用

Synthesis and Pharmacology

3-(4-chlorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is related to a class of compounds known for their potential pharmacological properties. For example, amino-substituted pyrido[2,3-d]pyrimidinediones have been studied for their binding to adenosine A1 and A2A receptors, indicating potential as adenosine receptor antagonists. These compounds, with polar substituents like ethoxycarbonyl groups and basic amino functions, were synthesized to enhance water solubility, demonstrating significant variations in biopharmaceutical properties including solubility, permeability, and intrinsic clearance values (J. Bulicz et al., 2006).

Heterocyclic Chemistry

The compound is part of research exploring the synthesis of heterocyclic compounds, which are crucial in pharmaceutical chemistry due to their antibacterial, fungicidal, and antiallergic properties. Studies have developed novel methods for synthesizing heterocycles, including 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which are structurally related and show potential in various pharmacological activities (V. A. Osyanin et al., 2014).

Chemical Synthesis Advances

The chemical synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones showcases advancements in organic synthesis, highlighting a straightforward synthesis approach starting from 2-chloropyridine-3-carboxylic acid. This methodology allows the synthesis of compounds with two identical or different groups attached to nitrogen, significantly impacting the structural diversity and biopharmaceutical properties of these compounds (M. Jatczak et al., 2014).

Material Science and Polymerization

Beyond pharmacological applications, related compounds have been explored in material science, particularly in polymerization processes. For instance, 4-(4′-Aminophenyl)-1,2,4-triazolidine-3,5-dione reacted with naphthalic anhydride to produce derivatives used in novel aliphatic-aromatic polyureas synthesis. This highlights the compound's role in developing new materials with potential applications in various industries (S. Mallakpour & Z. Rafiee, 2003).

Photophysical Properties and Sensing Applications

The molecular design of donor–π–acceptor structures, including pyrimidine-phthalimide derivatives, demonstrates the compound's utility in developing advanced photophysical materials. These materials exhibit solid-state fluorescence and solvatochromism, offering potential applications in colorimetric pH sensors and logic gates, underscoring the versatility of pyrimidine derivatives in sensing technologies (Han Yan et al., 2017).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-chlorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-chlorobenzaldehyde with 1-naphthylmethylamine to form the corresponding imine. The imine is then reacted with pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione in the presence of a catalyst to yield the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "1-naphthylmethylamine", "pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione", "catalyst" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 1-naphthylmethylamine in the presence of a suitable solvent and acid catalyst to form the corresponding imine.", "Step 2: Isolation of the imine by filtration or extraction.", "Step 3: Reaction of the imine with pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione in the presence of a catalyst such as palladium on carbon or Raney nickel.", "Step 4: Purification of the final product by recrystallization or chromatography." ] } | |

CAS番号 |

923201-63-2 |

製品名 |

3-(4-chlorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione |

分子式 |

C25H18ClN3O2 |

分子量 |

427.89 |

IUPAC名 |

3-[(4-chlorophenyl)methyl]-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C25H18ClN3O2/c26-20-12-10-17(11-13-20)15-29-24(30)23-22(9-4-14-27-23)28(25(29)31)16-19-7-3-6-18-5-1-2-8-21(18)19/h1-14H,15-16H2 |

InChIキー |

APKBJKGHWRKPKW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)Cl)N=CC=C4 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-4-pyrimidinone](/img/structure/B2545778.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2545782.png)

![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2545784.png)

![Ethyl 2-[(2-chloroacetyl)amino]-2,3-dihydro-1H-indene-5-carboxylate](/img/structure/B2545785.png)

![1-(1-Adamantyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea](/img/structure/B2545791.png)

![Tert-butyl 2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2545792.png)